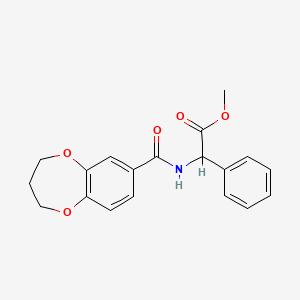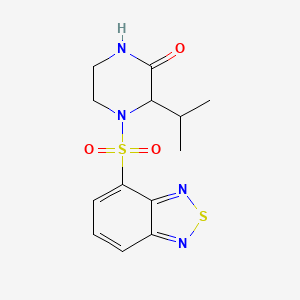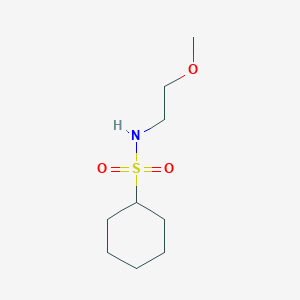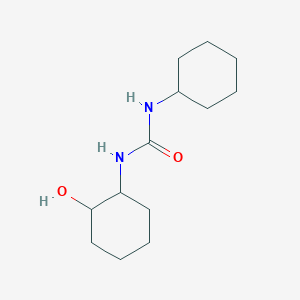
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate, commonly known as MDBP, is a synthetic compound that belongs to the family of psychoactive substances. It is a potent stimulant and has been found to have significant effects on the central nervous system. The compound has been the subject of several scientific studies, which have explored its synthesis, mechanism of action, and potential applications.
Mécanisme D'action
MDBP exerts its effects on the central nervous system by acting as a potent stimulant. The compound increases the release of dopamine and norepinephrine by inhibiting their reuptake, which leads to an increase in their concentration in the synaptic cleft. This, in turn, leads to an increase in the activation of the corresponding receptors, which produces the stimulant effects of the compound.
Biochemical and Physiological Effects
MDBP has been found to have significant biochemical and physiological effects on the body. Studies have shown that the compound can increase heart rate, blood pressure, and body temperature, which are all characteristic of stimulant drugs. Additionally, the compound has been shown to have significant effects on the reward pathways in the brain, which may contribute to its addictive potential.
Avantages Et Limitations Des Expériences En Laboratoire
MDBP has several advantages and limitations when used in laboratory experiments. One of the main advantages is its potency, which makes it an effective tool for studying the effects of stimulant drugs on the central nervous system. Additionally, the compound has a relatively long half-life, which allows for sustained effects over a prolonged period. However, one of the main limitations of using MDBP in laboratory experiments is its potential for abuse, which may limit its use in certain settings.
Orientations Futures
There are several future directions for research on MDBP. One area of interest is the potential therapeutic applications of the compound. Studies have shown that MDBP may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other conditions that involve deficits in dopamine and norepinephrine signaling. Additionally, further research is needed to explore the potential risks associated with the use of MDBP, particularly its potential for abuse and addiction. Finally, more studies are needed to explore the potential long-term effects of the compound on the central nervous system and other organ systems.
Méthodes De Synthèse
MDBP is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with methyl phenylacetate in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Applications De Recherche Scientifique
MDBP has been the subject of several scientific studies, which have explored its potential applications in various fields. One of the most significant areas of research has been in the field of neuroscience, where the compound has been found to have significant effects on the central nervous system. Studies have shown that MDBP can increase the release of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, motivation, and attention.
Propriétés
IUPAC Name |
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-19(22)17(13-6-3-2-4-7-13)20-18(21)14-8-9-15-16(12-14)25-11-5-10-24-15/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVPIPADGMSSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)

![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7572373.png)
![(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7572374.png)
![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)



![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)
